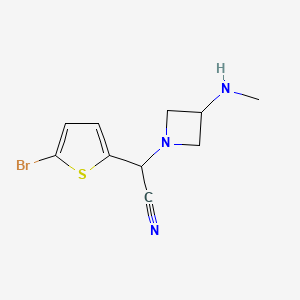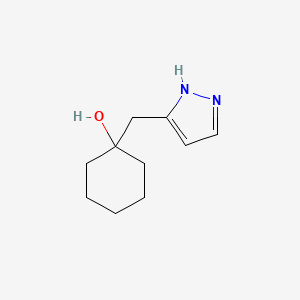
1-(1H-pyrazol-3-ylmethyl)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1H-Pyrazol-3-yl)methyl)cyclohexan-1-ol is a compound that features a pyrazole ring attached to a cyclohexanol moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems . The presence of both a pyrazole and a cyclohexanol group in this compound makes it an interesting subject for various chemical and biological studies.
準備方法
The synthesis of 1-((1H-Pyrazol-3-yl)methyl)cyclohexan-1-ol typically involves the cyclocondensation of acetylenic ketones with hydrazines. For instance, the reaction of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol can yield regioisomeric pyrazoles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
1-((1H-Pyrazol-3-yl)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to a ketone.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using appropriate reagents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-((1H-Pyrazol-3-yl)methyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds
作用機序
The mechanism of action of 1-((1H-Pyrazol-3-yl)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The cyclohexanol moiety may also play a role in the compound’s overall biological activity by affecting its solubility and membrane permeability .
類似化合物との比較
1-((1H-Pyrazol-3-yl)methyl)cyclohexan-1-ol can be compared with other pyrazole-based compounds such as:
1-Phenyl-1H-pyrazol-3-ol: Similar in structure but with a phenyl group instead of a cyclohexanol moiety.
3(5)-Aminopyrazoles: These compounds have an amino group attached to the pyrazole ring, offering different reactivity and applications. The uniqueness of 1-((1H-Pyrazol-3-yl)methyl)cyclohexan-1-ol lies in its combination of a pyrazole ring with a cyclohexanol group, providing distinct chemical and biological properties.
特性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC名 |
1-(1H-pyrazol-5-ylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H16N2O/c13-10(5-2-1-3-6-10)8-9-4-7-11-12-9/h4,7,13H,1-3,5-6,8H2,(H,11,12) |
InChIキー |
DGNAHCIJNLXVFK-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(CC2=CC=NN2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-{biphenyl-2,2'-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol](/img/structure/B14886462.png)
![(2E)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2-(2-oxo-1H-indol-3-ylidene)acetic acid](/img/structure/B14886463.png)
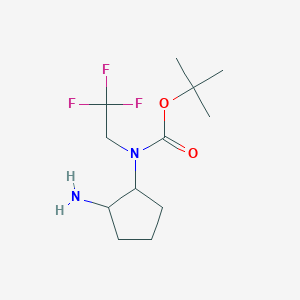
![3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B14886465.png)
![3,3-Dimethyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane iodide](/img/structure/B14886468.png)
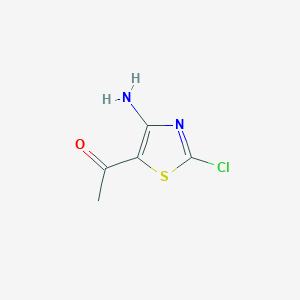
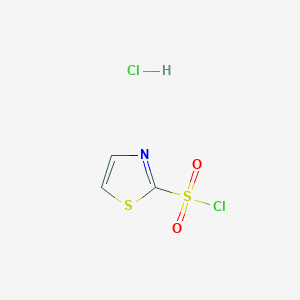
![1,3-dimethyl-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14886501.png)
![(3'R,4'S,5'R)-6''-Chloro-4'-(2-chloro-3-fluoropyridin-4-yl)-4,4-dimethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxylic acid](/img/structure/B14886505.png)
![8-Cyclopropyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14886509.png)
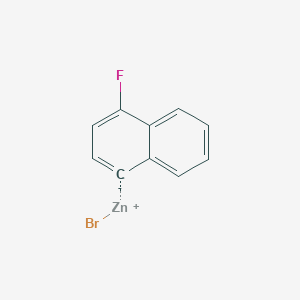
![1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide](/img/structure/B14886515.png)
![1-(4-Chlorophenyl)-8-methoxy-3-methyl-2-oxido-[1]benzofuro[3,2-c]pyridin-2-ium](/img/structure/B14886520.png)
